Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-
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Overview
Description
(S)-2-(Naphthalen-2-yl)cyclohexanone is a chiral compound featuring a cyclohexanone ring substituted with a naphthalene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and naphthalene.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with naphthalene to form a naphthylmagnesium bromide intermediate.
Addition to Cyclohexanone: The naphthylmagnesium bromide is then added to cyclohexanone under controlled conditions to yield the desired (S)-2-(Naphthalen-2-yl)cyclohexanone.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Naphthalen-2-yl)cyclohexanone may involve:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Naphthalen-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Produces naphthylcarboxylic acids or diketones.
Reduction: Yields naphthylcyclohexanol.
Substitution: Results in halogenated naphthylcyclohexanones.
Scientific Research Applications
(S)-2-(Naphthalen-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(Naphthalen-2-yl)cyclohexanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-2-(Naphthalen-2-yl)cyclohexanone: The enantiomer of (S)-2-(Naphthalen-2-yl)cyclohexanone with similar structural properties but different biological activities.
2-(Naphthalen-1-yl)cyclohexanone: A positional isomer with the naphthalene group at the first position.
2-(Phenyl)cyclohexanone: A structurally related compound with a phenyl group instead of a naphthalene group.
Uniqueness
(S)-2-(Naphthalen-2-yl)cyclohexanone is unique due to its specific chiral configuration and the presence of the naphthalene group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
167476-40-6 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2S)-2-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2/t15-/m0/s1 |
InChI Key |
QREZMNNBJZCNSK-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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